

# Pharmacokinetics of SAR107375 in Animal Models: A Technical Guide

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## Compound of Interest

Compound Name: SAR107375

Cat. No.: B12374944

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This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of **SAR107375**, a potent and orally active dual inhibitor of thrombin (Factor IIa) and Factor Xa. The information herein is intended to support further research and development of this anticoagulant agent by summarizing its mechanism of action, experimental protocols for in vivo evaluation, and a framework for its pharmacokinetic characterization.

## Core Mechanism of Action

**SAR107375** exerts its anticoagulant effect by directly inhibiting two key enzymes in the coagulation cascade: Factor Xa and thrombin.<sup>[1]</sup> This dual inhibition prevents the conversion of prothrombin to thrombin and the subsequent conversion of fibrinogen to fibrin, the essential steps in clot formation. The compound has demonstrated strong in vitro activity against both Factor Xa and thrombin with  $K_i$  values of 1 nM and 8 nM, respectively.<sup>[2][3]</sup>

Below is a diagram illustrating the points of inhibition of **SAR107375** within the coagulation cascade.

Caption: Inhibition of Factor Xa and Thrombin by **SAR107375**.

## Quantitative Pharmacokinetic Data

Detailed quantitative pharmacokinetic parameters for **SAR107375** in various animal models are not extensively available in the public domain. The tables below are structured to facilitate the compilation of such data from future studies.

Table 1: Single-Dose Intravenous Pharmacokinetics of **SAR107375**

Species	Strain	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	t½ (h)	CL (mL/h/kg)	Vd (L/kg)
Rat	Data	Data	Data	Data	Data	Data	Data	Data
	not	not	not	not	not	not	not	not
	availabl	availabl	availabl	availabl	availabl	availabl	availabl	availabl
	e	e	e	e	e	e	e	e
Dog	Data	Data	Data	Data	Data	Data	Data	Data
	not	not	not	not	not	not	not	not
	availabl	availabl	availabl	availabl	availabl	availabl	availabl	availabl
	e	e	e	e	e	e	e	e
Monkey	Data	Data	Data	Data	Data	Data	Data	Data
	not	not	not	not	not	not	not	not
	availabl	availabl	availabl	availabl	availabl	availabl	availabl	availabl
	e	e	e	e	e	e	e	e

Table 2: Single-Dose Oral Pharmacokinetics of **SAR107375**

Species	Strain	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	t½ (h)	Bioavailability (%)
Rat	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available
Dog	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available
Monkey	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available

## Experimental Protocols

The following sections detail the methodologies for key in vivo experiments to evaluate the efficacy and pharmacokinetic profile of **SAR107375**.

### In Vivo Efficacy: Rat Model of Venous Thrombosis

**SAR107375** has shown potent in vivo activity in a rat model of venous thrombosis.<sup>[2]</sup> The reported 50% effective doses (ED50) were 0.07 mg/kg for intravenous (IV) administration and 2.8 mg/kg for oral (PO) administration.<sup>[2]</sup>

Objective: To determine the antithrombotic efficacy of **SAR107375** in preventing thrombus formation in a rat model of venous thrombosis.

Animals:

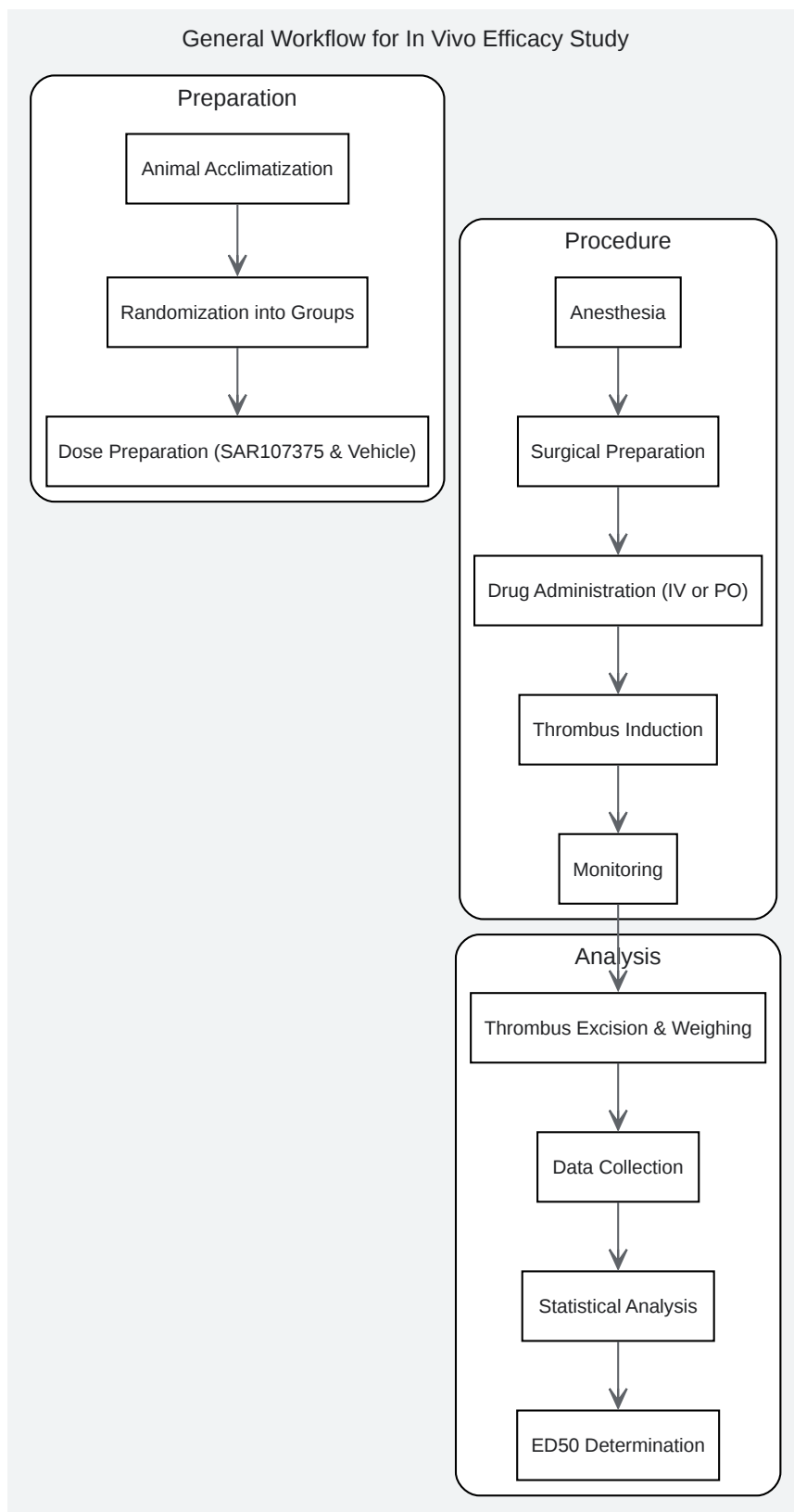
- Species: Rat (e.g., Wistar or Sprague-Dawley)
- Sex: Male
- Weight: 250-350 g
- Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Experimental Procedure:

- Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine).
- Surgical Preparation:
  - Make a midline abdominal incision to expose the inferior vena cava (IVC).
  - Carefully dissect the IVC from the surrounding tissues.
  - Place two loose ligatures around the IVC, approximately 1 cm apart.
- Drug Administration:

- Intravenous (IV): Administer **SAR107375** or vehicle control via the tail vein or another suitable vein a few minutes (e.g., 5-15 minutes) before thrombus induction.
- Oral (PO): Administer **SAR107375** or vehicle control by oral gavage at a predetermined time (e.g., 30-60 minutes) before thrombus induction to allow for absorption.
- Thrombus Induction:
  - Induce a state of venous stasis by tightening the ligatures around the IVC.
  - In some models, a thrombogenic stimulus (e.g., application of ferric chloride or a slight endothelial injury) may be applied to the isolated segment of the IVC to initiate thrombus formation.
- Thrombus Evaluation:
  - After a set period (e.g., 2-4 hours), re-anesthetize the animal and excise the ligated segment of the IVC.
  - Isolate and weigh the thrombus.
- Data Analysis: Compare the mean thrombus weight in the **SAR107375**-treated groups to the vehicle control group. Calculate the percentage inhibition of thrombus formation and determine the ED50 value.

Below is a workflow diagram for a typical in vivo efficacy study.



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Caption: Workflow for a rat venous thrombosis study.

## Pharmacokinetic Study Design

Objective: To determine the pharmacokinetic profile of **SAR107375** following intravenous and oral administration in an animal model (e.g., rat, dog, or monkey).

Animals: As described in section 3.1, but may include other species such as Beagle dogs or Cynomolgus monkeys.

Experimental Procedure:

- Catheterization (for serial sampling): For studies requiring serial blood sampling from the same animal, implant a catheter into a suitable blood vessel (e.g., jugular vein or carotid artery) a day before the study.
- Dosing:
  - IV: Administer a single bolus dose of **SAR107375** via a catheter or tail vein.
  - PO: Administer a single dose via oral gavage.
- Blood Sampling:
  - Collect blood samples (e.g., 0.2-0.5 mL) into tubes containing an anticoagulant (e.g., K2EDTA) at predetermined time points.
  - Example time points for IV administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
  - Example time points for PO administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
- Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

## Bioanalytical Method

Objective: To accurately quantify the concentration of **SAR107375** in plasma samples.

#### Methodology:

- A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecule drugs like **SAR107375** in biological matrices.
- Sample Preparation: Plasma samples typically require a protein precipitation step followed by centrifugation to remove proteins that could interfere with the analysis.
- Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 column) to separate **SAR107375** from other plasma components.
- Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor for specific mass-to-charge ( $m/z$ ) transitions of **SAR107375** for sensitive and selective detection.
- Quantification: The concentration of **SAR107375** in the samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of the compound in the same biological matrix.

## Concluding Remarks

**SAR107375** is a promising dual-action anticoagulant with demonstrated in vivo efficacy in a rat model of venous thrombosis. Its improved physicochemical and pharmacokinetic characteristics over earlier compounds suggest good oral absorption.<sup>[1]</sup> This technical guide provides a framework for further preclinical investigation into its pharmacokinetic profile. The detailed experimental protocols and structured data tables are designed to aid researchers in the continued evaluation and development of **SAR107375** as a potential therapeutic agent for thrombotic disorders.

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